Cas no 79837-02-8 (3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine)
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1H-Benzimidazole-1-propanamine
- 1H-Benzimidazole-1-propanamine,2-methyl-(9CI)
- 1H-Benzimidazole-1-propanamine,2-methyl-
- 3-(2-methylbenzimidazol-1-yl)propan-1-amine
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine
- F2169-0193
- 79837-02-8
- EN300-22475
- Z147642868
- AKOS000122902
- VS-0271
- DTXSID30402614
- MFCD06803456
- CHEMBL4563879
- SCHEMBL11062185
- 3-(2-methyl-1H-benzimidazol-1-yl)propan-1-amine
- MEULDBLUXYRLCE-UHFFFAOYSA-N
-
- MDL: MFCD06803456
- Inchi: 1S/C11H15N3/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12/h2-3,5-6H,4,7-8,12H2,1H3
- InChI Key: MEULDBLUXYRLCE-UHFFFAOYSA-N
- SMILES: N1(C(C)=NC2C=CC=CC1=2)CCCN
Computed Properties
- Exact Mass: 189.127
- Monoisotopic Mass: 189.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 1.2
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M782628-25mg |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M782628-50mg |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M782628-250mg |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-22475-0.05g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 0.05g |
$94.0 | 2024-06-20 | |
| Enamine | EN300-22475-0.1g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 0.1g |
$142.0 | 2024-06-20 | |
| Enamine | EN300-22475-0.25g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 0.25g |
$202.0 | 2024-06-20 | |
| Enamine | EN300-22475-0.5g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 0.5g |
$318.0 | 2024-06-20 | |
| Enamine | EN300-22475-1.0g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 1.0g |
$407.0 | 2024-06-20 | |
| Enamine | EN300-22475-2.5g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 2.5g |
$928.0 | 2024-06-20 | |
| Enamine | EN300-22475-5.0g |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine |
79837-02-8 | 86% | 5.0g |
$1797.0 | 2024-06-20 |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine
Comprehensive Overview of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 79837-02-8)
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 79837-02-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, featuring a benzimidazole core linked to an amine-functionalized propyl chain, is widely studied for its potential applications in drug development and molecular biology. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules with therapeutic properties.
The molecular structure of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine includes a 2-methylbenzimidazole moiety, which is known for its bioactivity and stability. This structural feature makes the compound a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of the amine group further enhances its reactivity, allowing for diverse chemical modifications. Such characteristics have led to its exploration in areas like enzyme inhibition, receptor modulation, and even as a potential candidate for novel drug formulations.
Recent advancements in AI-driven drug discovery have highlighted the importance of compounds like 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine. Computational models frequently predict its derivatives as promising candidates for targeting specific biological pathways. This aligns with the growing trend of using machine learning to identify and optimize small molecules for therapeutic use. As a result, the demand for high-purity samples of this compound has increased, particularly in academic and industrial research settings.
In addition to its pharmaceutical applications, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine is also investigated for its potential in material science. Its unique electronic properties make it a candidate for developing organic semiconductors or fluorescent markers. Researchers are exploring its utility in creating advanced materials for sensors, optoelectronic devices, and even nanotechnology applications. This versatility underscores the compound's significance across multiple scientific disciplines.
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include the formation of the benzimidazole ring followed by functionalization with the propylamine side chain. Optimization of these synthetic routes is a hot topic in organic chemistry, as it directly impacts the compound's yield, purity, and scalability. Many researchers are now focusing on greener synthetic methods to reduce environmental impact, reflecting the broader shift toward sustainable chemistry.
From a commercial perspective, the market for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine is expanding, driven by its growing applications in research and development. Suppliers and manufacturers are increasingly offering custom synthesis services to meet the specific needs of clients. Quality control, including rigorous analytical testing (e.g., HPLC, NMR), is critical to ensure the compound meets the required standards for research use. This focus on quality aligns with the broader demand for reliable and well-characterized chemical reagents in the scientific community.
In conclusion, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 79837-02-8) is a compound of significant scientific and commercial interest. Its unique structural features and versatile applications make it a valuable tool in pharmaceutical research, material science, and beyond. As advancements in AI and sustainable chemistry continue to evolve, the role of this compound is likely to expand, offering new opportunities for innovation and discovery.
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